Cas no 94920-78-2 (N-(4-fluorophenyl)pyrazin-2-amine)

N-(4-fluorophenyl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Pyrazinamine, N-(4-fluorophenyl)-
- N-(4-fluorophenyl)pyrazin-2-amine
-
- インチ: 1S/C10H8FN3/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,(H,13,14)
- InChIKey: DZUUPVOENRDKHW-UHFFFAOYSA-N
- ほほえんだ: C1(NC2=CC=C(F)C=C2)=NC=CN=C1
計算された属性
- せいみつぶんしりょう: 189.07
- どういたいしつりょう: 189.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8A^2
N-(4-fluorophenyl)pyrazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6616-6210-5μmol |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-3mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-40mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 90%+ | 40mg |
$140.0 | 2023-04-20 | |
Life Chemicals | F6616-6210-30mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 90%+ | 30mg |
$119.0 | 2023-04-20 | |
Life Chemicals | F6616-6210-2μmol |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-20μmol |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-1mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-2mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-4mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6616-6210-15mg |
N-(4-fluorophenyl)pyrazin-2-amine |
94920-78-2 | 15mg |
$89.0 | 2023-09-07 |
N-(4-fluorophenyl)pyrazin-2-amine 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
N-(4-fluorophenyl)pyrazin-2-amineに関する追加情報
Recent Advances in the Study of N-(4-fluorophenyl)pyrazin-2-amine (CAS: 94920-78-2) in Chemical Biology and Pharmaceutical Research
N-(4-fluorophenyl)pyrazin-2-amine (CAS: 94920-78-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its pyrazine core and 4-fluorophenyl substituent, has demonstrated promising biological activities, particularly in the context of kinase inhibition and antimicrobial applications. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its therapeutic potential.
One of the key findings in recent literature is the compound's role as a selective kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry reported that N-(4-fluorophenyl)pyrazin-2-amine exhibits potent inhibitory activity against a subset of tyrosine kinases involved in inflammatory pathways. The researchers employed molecular docking simulations and enzymatic assays to demonstrate its binding affinity and specificity, suggesting its potential as a lead compound for developing anti-inflammatory drugs.
In addition to its kinase inhibitory properties, recent investigations have explored the antimicrobial efficacy of N-(4-fluorophenyl)pyrazin-2-amine. A study in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
The synthetic chemistry of 94920-78-2 has also seen advancements. A 2024 publication in Organic Process Research & Development described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new methodology employs green chemistry principles, including catalyst recycling and solvent minimization, which could facilitate larger-scale production for preclinical studies.
Pharmacokinetic studies of N-(4-fluorophenyl)pyrazin-2-amine have progressed as well. Recent animal model research (European Journal of Pharmaceutical Sciences, 2024) indicates favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it particularly interesting for potential central nervous system applications, though further optimization may be needed to address its relatively short half-life.
Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to develop derivatives of N-(4-fluorophenyl)pyrazin-2-amine with enhanced pharmacological properties. Preliminary results suggest that modifications at the pyrazine ring can significantly alter both potency and selectivity, providing a robust platform for drug discovery efforts. The compound's versatility as a chemical scaffold continues to attract attention from both academic and industrial researchers.
In conclusion, the growing body of research on N-(4-fluorophenyl)pyrazin-2-amine (94920-78-2) underscores its potential as a multifaceted bioactive compound. From kinase inhibition to antimicrobial applications, this molecule represents an exciting area of investigation in chemical biology and pharmaceutical development. Future studies will likely focus on advancing lead compounds through the drug development pipeline and further elucidating its mechanisms of action at the molecular level.
94920-78-2 (N-(4-fluorophenyl)pyrazin-2-amine) 関連製品
- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1021111-98-7(1-(4-fluorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea)
- 89211-36-9(3-(Ethylsulfonyl)propanoic acid)
- 77333-45-0(4-Bromo-2-methoxy-6-nitroaniline)
- 1804790-96-2(4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)


